2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid
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Overview
Description
2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . This compound is a derivative of benzoic acid and features hydroxyl, isopropyl, and methoxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid typically involves a Friedel-Crafts alkylation reaction. The process begins with methyl 3,5-dimethoxybenzoate, which is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid. The reaction is carried out under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): This compound shares similar functional groups but lacks the isopropyl group.
3,5-Dimethoxybenzoic acid: Similar structure but without the hydroxyl and isopropyl groups.
4-Bromo-3,5-dimethoxybenzoic acid: Contains a bromine atom instead of the hydroxyl group.
Uniqueness
2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-hydroxy-3,5-dimethoxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O5/c1-6(2)9-8(16-3)5-7(12(14)15)10(13)11(9)17-4/h5-6,13H,1-4H3,(H,14,15) |
InChI Key |
HZQGMMRUJPMAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1OC)O)C(=O)O)OC |
Origin of Product |
United States |
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